4-Hydroxy-1,3-benzodioxole-5-carbaldehyde

Organic Synthesis Medicinal Chemistry Derivatization

4-Hydroxy-1,3-benzodioxole-5-carbaldehyde (CAS 23780-59-8) is a heterocyclic organic compound classified as a substituted benzodioxole. Its core structure fuses a benzene ring with a 1,3-dioxole ring, substituted with a hydroxyl group at the 4-position and a formyl group at the 5-position.

Molecular Formula C8H6O4
Molecular Weight 166.13 g/mol
CAS No. 23780-59-8
Cat. No. B3118425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-1,3-benzodioxole-5-carbaldehyde
CAS23780-59-8
Molecular FormulaC8H6O4
Molecular Weight166.13 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C(=C(C=C2)C=O)O
InChIInChI=1S/C8H6O4/c9-3-5-1-2-6-8(7(5)10)12-4-11-6/h1-3,10H,4H2
InChIKeyPWUWHBYHOLXLFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-1,3-benzodioxole-5-carbaldehyde (CAS 23780-59-8) Procurement: A Dual-Functional Benzodioxole Building Block


4-Hydroxy-1,3-benzodioxole-5-carbaldehyde (CAS 23780-59-8) is a heterocyclic organic compound classified as a substituted benzodioxole. Its core structure fuses a benzene ring with a 1,3-dioxole ring, substituted with a hydroxyl group at the 4-position and a formyl group at the 5-position [1]. With a molecular formula of C₈H₆O₄ and a molecular weight of 166.13 g/mol, it is primarily utilized as a versatile intermediate in organic synthesis and medicinal chemistry research for constructing more complex molecules .

Why Piperonal is Not a Direct Substitute for 4-Hydroxy-1,3-benzodioxole-5-carbaldehyde in Research


In-class compounds cannot be simply interchanged due to the critical role of the 4-hydroxy substituent. While an analog like piperonal (1,3-benzodioxole-5-carbaldehyde) provides only the aldehyde group for derivatization, 4-hydroxy-1,3-benzodioxole-5-carbaldehyde offers orthogonal reactivity through its distinct hydroxyl and formyl groups . This dual functionality is essential for specific synthetic pathways, such as direct O-alkylation or acylation prior to aldehyde condensation, enabling the construction of target molecules that are inaccessible or require more steps when starting from mono-functional piperonal [1]. The phenolic hydroxyl group also influences the compound's physicochemical properties, including solubility and potential for specific intermolecular interactions like hydrogen bonding .

Quantifiable Differentiation of 4-Hydroxy-1,3-benzodioxole-5-carbaldehyde for Scientific Workflows


Enhanced Synthetic Utility from Orthogonal Functional Groups vs. Piperonal

4-Hydroxy-1,3-benzodioxole-5-carbaldehyde possesses two orthogonally reactive functional groups, a phenolic hydroxyl and a formyl group, providing a distinct advantage over its closest commercial analog, piperonal (1,3-benzodioxole-5-carbaldehyde), which has only the formyl group [1]. This dual functionality allows for a wider array of sequential, chemoselective derivatizations without the need for protection/deprotection steps often required for simpler benzaldehydes .

Organic Synthesis Medicinal Chemistry Derivatization

Physicochemical Differentiation: Hydrogen Bond Donor Count for Solubility and Target Binding

The compound has a hydrogen bond donor count of 1, compared to 0 for piperonal, according to calculated properties . This property can significantly improve aqueous solubility and enable specific intermolecular hydrogen bonding interactions with biological targets, a critical parameter in medicinal chemistry and drug design .

Physicochemical Profiling Solubility Drug Design

Optimal Procurement Scenarios for 4-Hydroxy-1,3-benzodioxole-5-carbaldehyde in R&D


Synthesis of 4-O-Substituted Benzodioxole Derivatives

This compound is the ideal starting material when the synthetic route requires direct functionalization of the phenolic hydroxyl group (e.g., O-alkylation, acylation, sulfonylation) prior to or orthogonally to the aldehyde. This is a key differentiator from piperonal, where such a transformation is impossible [1]. For example, rapid assembly of libraries of 4-alkoxy-1,3-benzodioxole-5-carbaldehydes can be achieved for structure-activity relationship (SAR) studies in medicinal chemistry .

Construction of Bioactive Compounds Requiring Hydrogen Bond Donors

For drug discovery programs where a hydrogen bond donor is pharmacophorically required, this compound provides a direct route to introducing this motif. As shown in Section 3, its hydrogen bond donor count of 1 distinguishes it from piperonal and makes it the superior choice for medicinal chemistry campaigns targeting systems where this interaction is critical for potency .

Asymmetric Synthesis of Chiral Benzodioxole Building Blocks

The aldehyde group serves as a handle for asymmetric transformations, while the hydroxyl group can act as a directing group for stereoselective reactions or be temporarily protected. This dual functionality makes it a strategic intermediate for synthesizing enantiomerically pure compounds containing the benzodioxole core, a common feature in bioactive natural products .

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